6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines a chromenone derivative with a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions. This reaction forms the chromenone ring system.
Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Esterification: The final step involves the esterification of the chromenone derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Amino or thiochromenone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The chromenone core can be used in the design of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to active sites and influencing biological pathways. The trimethoxybenzoate moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar structure but lacks the trimethoxy groups.
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but lacks the chlorine atom.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but lacks the hexyl group.
Uniqueness
The presence of both the chlorine atom and the trimethoxybenzoate moiety in 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate makes it unique. The chlorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, while the trimethoxybenzoate moiety can enhance the compound’s solubility and bioavailability. These features may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C26H29ClO7 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H29ClO7/c1-6-7-8-9-10-17-15(2)18-13-19(27)21(14-20(18)33-26(17)29)34-25(28)16-11-22(30-3)24(32-5)23(12-16)31-4/h11-14H,6-10H2,1-5H3 |
InChI Key |
DOYJVQDJNYTTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl)C |
Origin of Product |
United States |
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